molecular formula C17H16N2O4S B2589436 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide CAS No. 899757-28-9

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide

Cat. No. B2589436
CAS RN: 899757-28-9
M. Wt: 344.39
InChI Key: CEZHSCBQFMWEGH-UHFFFAOYSA-N
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Description

“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” is a chemical compound with the molecular weight of 241.2 . It is typically stored in a dry, room temperature environment .


Molecular Structure Analysis

The IUPAC name for this compound is “sodium 1,2-benzisothiazol-3-olate 1,1-dioxide dihydrate” and its InChI code is "1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.2 and is a solid at room temperature . The boiling point is 438.9°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Characterization

The research into compounds structurally related to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide often focuses on their synthesis and chemical characterization. Studies have described the synthesis of derivatives and evaluated their properties, including their antinociceptive activities and potential for drug development. For example, the antinociceptive activity of various propanamide derivatives has been explored, highlighting the significance of chemical structure on biological activity (Önkol et al., 2004).

Anticancer and Antioxidant Activities

Significant research has been dedicated to investigating the anticancer and antioxidant properties of saccharin-derived sultams, including compounds with structural similarities to this compound. These studies have revealed that certain derivatives exhibit promising anti-inflammatory, antioxidant, and anticancer activities, making them potential candidates for therapeutic applications (Al-Fayez et al., 2022).

Molecular Docking and DFT Studies

Research has also extended into molecular docking and density functional theory (DFT) studies to understand the interaction mechanisms of these compounds with biological targets. Such studies aim to predict the reactivity and binding affinities of the compounds towards specific enzymes, thereby providing insights into their potential as drugs (Al-Fayez et al., 2022).

Antimicrobial Activities

The antimicrobial potential of related compounds has been explored, with some exhibiting favorable activity against a range of microbial strains. This research area is crucial for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Wang et al., 2012).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

N-(2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-6-2-4-8-14(12)18-16(20)10-11-19-17(21)13-7-3-5-9-15(13)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZHSCBQFMWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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